molecular formula C10H14N2O B1489465 (2,5-Dicyclopropyl-1,3-oxazol-4-yl)methanamine CAS No. 1353496-64-6

(2,5-Dicyclopropyl-1,3-oxazol-4-yl)methanamine

Cat. No.: B1489465
CAS No.: 1353496-64-6
M. Wt: 178.23 g/mol
InChI Key: FGZMPGKTUYJEAL-UHFFFAOYSA-N
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Description

(2,5-Dicyclopropyl-1,3-oxazol-4-yl)methanamine: is a chemical compound with the molecular formula C10H14N2O . It is characterized by its unique structure, which includes a 1,3-oxazole ring substituted with dicyclopropyl groups at the 2 and 5 positions, and an amine group attached to the 4 position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,5-Dicyclopropyl-1,3-oxazol-4-yl)methanamine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of 2,5-dicyclopropyl-1,3-oxazole-4-carbaldehyde with an amine source, such as methylamine , in the presence of a reducing agent like sodium cyanoborohydride . The reaction is usually carried out in an inert atmosphere (e.g., nitrogen) and at a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to achieve higher yields and purity. Continuous flow reactors and other advanced techniques can be employed to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

(2,5-Dicyclopropyl-1,3-oxazol-4-yl)methanamine: can undergo various types of chemical reactions, including:

  • Oxidation: The amine group can be oxidized to form the corresponding nitro compound or other oxidized derivatives.

  • Reduction: The compound can be reduced to form amines or other reduced derivatives.

  • Substitution: The oxazole ring can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions:

  • Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or neutral conditions.

  • Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

  • Substitution: Nucleophiles like alkyl halides or amines can be used in the presence of a base.

Major Products Formed:

  • Oxidation: Nitro derivatives, hydroxylamines, and other oxidized products.

  • Reduction: Primary, secondary, or tertiary amines.

  • Substitution: Substituted oxazoles or other derivatives.

Scientific Research Applications

(2,5-Dicyclopropyl-1,3-oxazol-4-yl)methanamine: has found applications in various scientific research fields, including:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

  • Biology: The compound can be used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.

  • Industry: The compound can be utilized in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

(2,5-Dicyclopropyl-1,3-oxazol-4-yl)methanamine: can be compared with other similar compounds, such as 1,3-oxazol-4-ylmethanamine and 2,5-dicyclopropyl-1,3-oxazole . These compounds share structural similarities but differ in their substituents and functional groups, which can lead to variations in their chemical properties and applications.

Comparison with Similar Compounds

  • 1,3-oxazol-4-ylmethanamine

  • 2,5-dicyclopropyl-1,3-oxazole

  • 3,5-dicyclopropyl-1,3-oxazol-4-ylmethanamine

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Properties

IUPAC Name

(2,5-dicyclopropyl-1,3-oxazol-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c11-5-8-9(6-1-2-6)13-10(12-8)7-3-4-7/h6-7H,1-5,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGZMPGKTUYJEAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(N=C(O2)C3CC3)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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